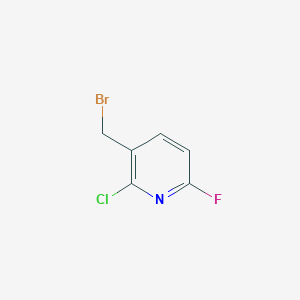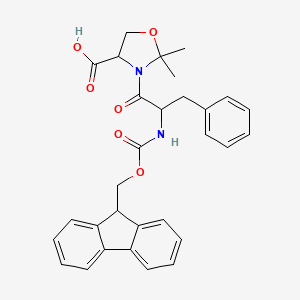
Fmoc-Phe-Ser(Psi(Me,MePro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Phe-Ser(Psi(Me,MePro)-OH: is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, phenylalanine (Phe), and serine (Ser) residues, with a unique Psi(Me,MePro) modification. This modification introduces a methylated proline analog, which can influence the peptide’s conformation and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Ser(Psi(Me,MePro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus during the synthesis. The Psi(Me,MePro) modification is introduced through specific coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-Ser(Psi(Me,MePro)-OH: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of side chains or the Psi(Me,MePro) moiety.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified side chains.
Scientific Research Applications
Fmoc-Phe-Ser(Psi(Me,MePro)-OH: is utilized in various scientific research fields, including:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based therapeutics and drug delivery systems.
Industry: Producing specialized peptides for research and development.
Mechanism of Action
The mechanism of action of Fmoc-Phe-Ser(Psi(Me,MePro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Psi(Me,MePro) modification can influence the peptide’s conformation, enhancing its stability and binding affinity. This modification can also affect the peptide’s resistance to enzymatic degradation, prolonging its activity.
Comparison with Similar Compounds
Fmoc-Phe-Ser(Psi(Me,MePro)-OH: can be compared with other similar compounds, such as:
Fmoc-Phe-Ser-OH: Lacks the Psi(Me,MePro) modification, resulting in different conformational properties.
Fmoc-Phe-Pro-OH: Contains a proline residue instead of the Psi(Me,MePro) modification.
Fmoc-Phe-Ser(Psi(Me,MePro)-OMe: A methyl ester derivative with altered solubility and reactivity.
The uniqueness of This compound lies in its Psi(Me,MePro) modification, which imparts distinct conformational and stability characteristics, making it valuable for specific research applications.
Properties
Molecular Formula |
C30H30N2O6 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35) |
InChI Key |
PQJUKTSKOYOXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


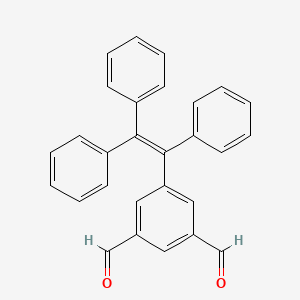
![N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B12499340.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12499342.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B12499353.png)
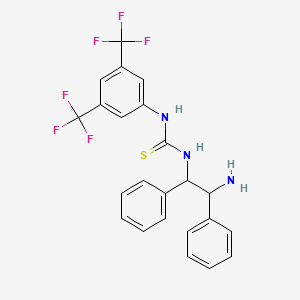
![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)
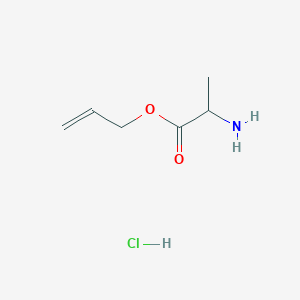
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
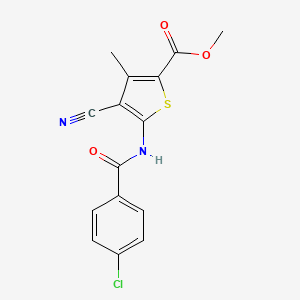
![Ethyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12499414.png)
![Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499424.png)
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)
